molecular formula C17H24ClN3O2S B1407607 1-[5-(4-Ethylphenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride CAS No. 1417567-21-5

1-[5-(4-Ethylphenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride

Cat. No.: B1407607
CAS No.: 1417567-21-5
M. Wt: 369.9 g/mol
InChI Key: PKNNHCDCUHSXOW-UHFFFAOYSA-N
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Description

1-[5-(4-Ethylphenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride is a useful research compound. Its molecular formula is C17H24ClN3O2S and its molecular weight is 369.9 g/mol. The purity is usually 95%.
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Scientific Research Applications

Stereochemical Properties

  • The stereochemical properties of related 1,4-diazepine derivatives have been explored. For instance, 3-Aminomethyl-4-[3-o-chlorobenzoyl)-5-ethylthiophen-2-yl]-5-methyl-4H-1,2,4-triazole, a derivative of etizolam (a 1,4-diazepine antianxiety drug), was investigated to understand its atropisomerism, revealing insights into the molecular structure and interconversion behavior of its components (Marubayashi et al., 1992).

Synthesis and Characterization

  • Research has focused on the synthesis and characterization of various 1,4-diazepane derivatives. For example, the synthesis of a series of 4-methyl-1-[2-aryl-1-diazenyl]-1,4-diazepanes and their characterization through NMR, IR spectroscopy, and mass spectrometry provides insights into the properties of such compounds (Moser & Vaughan, 2004).
  • The structural determination of similar compounds like 1-aryl-2-[3-(3-[2-aryl-1-diazenyl]-1,3-diazepan-1-ylmethyl)-1,3-diazepan-1-yl]-1-diazenes using X-ray crystallography reveals detailed information about the molecular arrangement and stereochemistry (Tingley et al., 2006).

Application in Chemistry

  • The compound has applications in the synthesis of various chemical structures. For instance, the synthesis and spectral analysis of 3,4,5-trichloro-6-(dibenzo[d,f][1,3]diazepin-5-yl)-[1,2]-benzoquinones show the potential for creating complex chemical structures using 1,4-diazepane derivatives (Gomaa, 2011).

Mechanism of Action

  • Studies on similar compounds provide insights into the mechanism of action of 1,4-diazepanes. For instance, the alkaline hydrolysis of diazepam, another 1,4-benzodiazepine, has been studied to understand the hydrolysis kinetics and structural identification of intermediate products (Yang, 1998).

Properties

IUPAC Name

3-(1,4-diazepan-1-yl)-5-(4-ethylphenyl)-4-methyl-1,2-thiazole 1,1-dioxide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S.ClH/c1-3-14-5-7-15(8-6-14)16-13(2)17(19-23(16,21)22)20-11-4-9-18-10-12-20;/h5-8,18H,3-4,9-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNNHCDCUHSXOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(C(=NS2(=O)=O)N3CCCNCC3)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[5-(4-Ethylphenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride
Reactant of Route 2
1-[5-(4-Ethylphenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride
Reactant of Route 3
1-[5-(4-Ethylphenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride
Reactant of Route 4
1-[5-(4-Ethylphenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride
Reactant of Route 5
Reactant of Route 5
1-[5-(4-Ethylphenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride
Reactant of Route 6
1-[5-(4-Ethylphenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride

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